Uridylyl-(3'.5')-adenylyl-(3'.5')-guanosine

Description

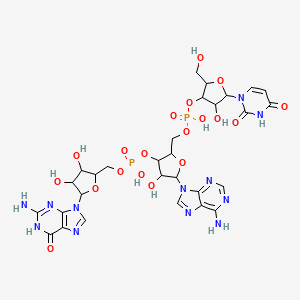

Uridylyl-(3',5')-adenylyl-(3',5')-guanosine is a linear trinucleotide composed of uridine, adenosine, and guanosine linked by two 3',5'-phosphodiester bonds. This compound is synthesized via the triester method, which enables precise control over the coupling of nucleosides and phosphates . Its structure distinguishes it from cyclic nucleotides (e.g., cAMP/cGMP) and monophosphate derivatives (e.g., 5'-AMP), as it retains a linear backbone with terminal 5'- and 3'-hydroxyl groups.

Properties

CAS No. |

3022-36-4 |

|---|---|

Molecular Formula |

C29H36N12O19P2 |

Molecular Weight |

918.6 g/mol |

IUPAC Name |

[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl [5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C29H36N12O19P2/c30-21-13-22(33-6-32-21)40(7-34-13)27-18(47)20(11(58-27)5-55-62(52,53)59-19-9(3-42)56-26(17(19)46)39-2-1-12(43)36-29(39)49)60-61(50,51)54-4-10-15(44)16(45)25(57-10)41-8-35-14-23(41)37-28(31)38-24(14)48/h1-2,6-11,15-20,25-27,42,44-47H,3-5H2,(H,50,51)(H,52,53)(H2,30,32,33)(H,36,43,49)(H3,31,37,38,48) |

InChI Key |

QZCMCRKYXBGHFH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)OP(=O)(O)OCC6C(C(C(O6)N7C=NC8=C7N=C(NC8=O)N)O)O)O |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis via the Phosphotriester Method

The phosphotriester method is a widely used approach for synthesizing oligoribonucleotides like uridylyl-(3'.5')-adenylyl-(3'.5')-guanosine. This method involves the stepwise coupling of protected nucleoside monomers to form the desired sequence.

- The synthesized compound is characterized using UV spectroscopy, electrophoresis, enzymatic digestion, and alkaline hydrolysis to confirm its structure and purity.

Enzymatic Synthesis Using RNase T1

Enzymatic methods provide an alternative route to synthesize trinucleotides by leveraging the specificity of ribonucleases.

- Reaction progress is monitored spectrophotometrically by measuring absorbance at 260 nm.

- Chromatographic techniques confirm the formation of the desired product and assess purity.

Comparative Analysis of Methods

| Aspect | Phosphotriester Method | Enzymatic Synthesis |

|---|---|---|

| Efficiency | High yield but requires multiple protection/deprotection steps. | Moderate yield due to enzyme specificity. |

| Complexity | Chemically intensive; requires precise control over reactions. | Biologically driven; simpler setup but slower reactions. |

| Purity | High purity achieved through HPLC purification. | High purity achieved via enzymatic digestion. |

| Scalability | Suitable for large-scale synthesis with automation. | Limited scalability due to enzyme availability and cost. |

Challenges in Synthesis

-

- Both methods require advanced purification techniques like HPLC or two-dimensional chromatography to isolate the desired product.

-

- Chemical synthesis involves expensive reagents for protection/deprotection steps.

- Enzymatic methods rely on costly enzymes like RNase T1.

Scientific Research Applications

Uridylyl-(3’->5’)-adenylyl-(3’->5’)-guanosine is used extensively in:

Chemistry: Studying the chemical properties and reactivity of nucleotides.

Biology: Investigating RNA and DNA synthesis, repair mechanisms, and the role of trinucleotides in genetic regulation.

Medicine: Exploring potential therapeutic applications, such as antisense oligonucleotides for gene silencing.

Industry: Used in the development of diagnostic tools and nucleic acid-based technologies.

Mechanism of Action

The compound exerts its effects primarily through interactions with nucleic acid polymerases and other enzymes involved in nucleic acid metabolism. It can act as a substrate or inhibitor, influencing the synthesis and repair of RNA and DNA. The molecular targets include RNA polymerase, DNA polymerase, and various nucleases.

Comparison with Similar Compounds

a. Dinucleotides (ApG, CpG, ApUp)

- Adenylyl-(3',5')-guanosine (ApG) and cytidylyl-(3',5')-guanosine (CpG) are dinucleotides used as transcription initiators. They provide a free 5'-OH group for enzymatic labeling with T4 RNA polymerase, a feature shared with uridylyl-(3',5')-adenylyl-(3',5')-guanosine .

- Adenylyl-(3',5')-uridine 3'-monophosphate (ApUp): Unlike the trinucleotide, ApUp is a dinucleotide with a terminal 3'-phosphate. It interacts with diphtheria toxin, demonstrating that phosphodiester linkage geometry influences protein binding .

b. Cyclic Nucleotides (cAMP, cGMP)

- cAMP/cGMP: Cyclic 3',5'-phosphodiester bonds confer resistance to phosphodiesterase degradation, unlike linear oligomers. These molecules act as second messengers in cellular signaling, whereas uridylyl-(3',5')-adenylyl-(3',5')-guanosine lacks cyclic stability and signaling roles .

c. Monophosphates (5'-AMP, 5'-GMP)

- 5'-AMP/5'-GMP: Monomeric nucleotides with a single phosphate group. They are degradation products of RNA and serve as flavor enhancers in food science, unlike the trinucleotide, which is a synthetic oligomer .

Data Tables

Table 1: Structural and Functional Comparison

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing Uridylyl-(3'.5')-adenylyl-(3'.5')-guanosine, and how can phosphodiester bond formation be optimized?

- Methodological Answer : Synthesis involves sequential enzymatic ligation or solid-phase chemical synthesis. Critical steps include:

- Use of T4 RNA ligase or DNA ligases to ensure 3'→5' phosphodiester linkage specificity.

- Purification via anion-exchange chromatography to separate truncated products.

- Structural validation using NMR (e.g., -NMR for phosphate linkage confirmation) and mass spectrometry (e.g., MALDI-TOF) .

Q. Which analytical techniques are most effective for detecting and quantifying this compound in cellular extracts?

- Methodological Answer :

- UHPLC-MS/MS : Enables attomole-level sensitivity by targeting unique molecular ions (e.g., m/z 987.3 for the parent compound) .

- Enzyme-linked assays : Utilize ribonucleases (e.g., RNase T1) for selective cleavage, followed by fluorescent labeling of fragments .

Advanced Research Questions

Q. How does the compound’s structural dynamics influence its interaction with RNA helicases or exonuclease enzymes?

- Methodological Answer :

- Single-molecule FRET : Track conformational changes (e.g., bending at the uridylyl-adenylyl junction) during enzyme binding .

- Crystallography : Resolve binding interfaces with proteins like Dicer or Argonaute using X-ray structures (2.5–3.0 Å resolution) .

- Contradiction Note : Some studies report rigidity in the guanosine moiety, while others suggest flexibility; this may depend on solvent conditions (e.g., Mg concentration) .

Q. What experimental strategies address contradictions in its stability under oxidative stress?

- Methodological Answer :

- Radical scavenging assays : Use ESR spectroscopy to detect guanyl radical formation (g ≈ 2.004) under UV irradiation .

- Comparative stability studies : Expose the compound to reactive oxygen species (ROS) generators (e.g., HO) and quantify degradation via HPLC-UV .

- Data Interpretation : Conflicting reports on stability may arise from differences in buffer systems (e.g., Tris vs. phosphate buffers alter radical quenching) .

Q. How can its role in RNA tertiary structure formation be distinguished from canonical nucleoside interactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.